2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride
Overview
Description
2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with the molecular formula C13H25ClN2O2. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride typically involves the protection of the nitrogen atoms in the spirocyclic structure. One common method is the reaction of 2,8-diazaspiro[4.5]decane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the Boc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atoms can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, which can be further functionalized to create complex molecules for pharmaceutical applications .
Scientific Research Applications
2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride is widely used in scientific research due to its versatility as a building block. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor for various heterocyclic compounds.
Medicine: Utilized in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected nitrogen atoms can be selectively deprotected to yield free amines, which can then interact with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure provides unique steric and electronic properties that enhance its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: The parent compound without the Boc protecting group.
8-Boc-2,8-Diazaspiro[4.5]decane hemioxalate: A similar compound with a different protecting group.
Uniqueness
2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride is unique due to its Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13;/h14H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIAXYMLCVFVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735535 | |
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869976-20-5 | |
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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